molecular formula C19H18N2O3S2 B2642290 2-(4-(methylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide CAS No. 919848-61-6

2-(4-(methylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide

Cat. No. B2642290
CAS RN: 919848-61-6
M. Wt: 386.48
InChI Key: CFIUBIXQRUUVOD-UHFFFAOYSA-N
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Description

“2-(4-(methylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide” is an intriguing chemical compound with diverse scientific applications. It is a derivative of thiazole, a class of five-membered heterocyclic compounds that contain sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The compound was synthesized as part of a series of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives . These derivatives combine thiazole and sulfonamide, groups known for their antibacterial activity . The synthesis process involved the combination of these groups in isolation and in complex with the cell-penetrating peptide octaarginine .


Molecular Structure Analysis

The molecular structure of thiazoles, including this compound, is characterized by a five-membered ring containing sulfur and nitrogen . The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its antibacterial activity. The compound, both in isolation and in complex with the cell-penetrating peptide octaarginine, has been investigated for its antibacterial activity .

Scientific Research Applications

Antimicrobial Applications

Compounds incorporating the sulfamoyl moiety, similar to the target compound, have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrated promising antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Darwish et al., 2014), (Fahim & Ismael, 2019).

Antioxidant Activity

Several studies have focused on the synthesis of sulfonamide derivatives, showing significant antioxidant activities. These findings suggest their potential role in combating oxidative stress-related diseases. For instance, amidomethane sulfonyl-linked bis-heterocycles exhibited excellent antioxidant activity, surpassing even that of standard antioxidants like Ascorbic acid (Talapuru et al., 2014).

Therapeutic Potential

The synthesis and evaluation of sulfonamide derivatives have also been explored for their therapeutic potential in various diseases. For example, derivatives have been developed as inhibitors of glutaminase, suggesting a possible role in cancer treatment by targeting cancer cell metabolism (Shukla et al., 2012). Additionally, studies on carbonic anhydrase inhibitors show the potential of sulfonamide derivatives in treating conditions like glaucoma and epilepsy, demonstrating the versatility of these compounds in drug development (Carta et al., 2017).

Anticonvulsant Properties

Research into heterocyclic compounds containing a sulfonamide moiety has also uncovered anticonvulsant properties, providing a foundation for developing new treatments for epilepsy and related disorders (Farag et al., 2012).

Future Directions

The future directions for this compound could involve further exploration of its diverse scientific applications. Given its antibacterial activity , there could be potential for its use in the development of new antibacterial therapies.

properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-13-3-7-15(8-4-13)17-12-25-19(20-17)21-18(22)11-14-5-9-16(10-6-14)26(2,23)24/h3-10,12H,11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIUBIXQRUUVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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